molecular formula C10H9BrN2O B1331305 6-Bromo-4-ethoxyquinazoline CAS No. 124429-25-0

6-Bromo-4-ethoxyquinazoline

Cat. No.: B1331305
CAS No.: 124429-25-0
M. Wt: 253.09 g/mol
InChI Key: CDKCNEGDPOMQDX-UHFFFAOYSA-N
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Description

6-Bromo-4-ethoxyquinazoline is a heterocyclic compound with the molecular formula C10H9BrN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 4th position on the quinazoline ring.

Scientific Research Applications

6-Bromo-4-ethoxyquinazoline has a wide range of applications in scientific research:

Future Directions

Quinazoline derivatives, including 6-Bromo-4-ethoxyquinazoline, have been attracting a lot of attention in chemical and biological research . They are being explored in various settings, including for early stage hormone receptor-positive and HER2-negative breast cancer, and for other clinical breast cancer subtypes . The development of resistance to monotherapy and the use of novel techniques for degrading enzymes are among the future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-ethoxyquinazoline typically involves the reaction of 6-bromo-4-chloroquinoline with sodium ethoxide in ethanol. The reaction is carried out at elevated temperatures, usually around 120°C, for about 15 hours in a sealed reaction flask . This method ensures the substitution of the chlorine atom with an ethoxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The comprehensive yield of the industrial process is reported to be around 70% or more .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-ethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The binding of the compound to the active site of the enzyme prevents its activity, leading to reduced inflammation.

Comparison with Similar Compounds

    6-Bromo-4-chloroquinoline: Similar in structure but with a chlorine atom instead of an ethoxy group.

    6-Bromo-4-methoxyquinazoline: Contains a methoxy group instead of an ethoxy group.

    6-Bromo-4-aminquinazoline: Features an amino group at the 4th position.

Uniqueness: 6-Bromo-4-ethoxyquinazoline is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .

Properties

IUPAC Name

6-bromo-4-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCNEGDPOMQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352645
Record name 6-Bromo-4-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124429-25-0
Record name 6-Bromo-4-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The suspension of 6-bromo-4-chloro-quinazoline (4.87 g, 20 mmol), sodium ethoxide (95%, 14.32 g, 200 mmol) in anhydrous ethyl alcohol (150 ml) was stirred at room temperature for 4 hr. After the reaction, solvent was evaporated. Then, ice water was added, followed by addition of 3 N HCL aq to adjust the pH to 9, and precipitate formed. The solid was collected and washed with H2O three times, then dried. Flash chromatography (Merck silica gel 60, 230-400 mesh, 10%-50% ethyl acetate in hexane for 30 min) afforded 6-Bromo-4-ethoxy-quinazoline (2.13 g, 55%) as a light yellow solid. LC-MS m/e 254 (MH+).
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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